4-Bromo-2,3,6-trichlorophenol

Biomonitoring Pesticide exposure Metabolomics

Researchers quantifying profenofos exposure require the specific urinary metabolite 4-bromo-2,3,6-trichlorophenol-generic trichlorophenol isomers are structurally incapable of serving as valid analytical surrogates, risking false negatives in LC-MS/MS or GC-MS biomonitoring. - Confirmed profenofos metabolite, distinct from other organophosphate biomarkers; essential for agricultural worker exposure studies. - Mixed Br/Cl halogenation (LogP 4.32, pKa 5.51) provides unique chromatographic retention, enabling reliable reversed-phase HPLC method development on low-silanol-activity columns. - Crystalline solid, 98% purity; suitable for reference standard calibration, Suzuki-Miyaura OH-PCB synthesis, and crystal engineering studies leveraging Br···O halogen bonding.

Molecular Formula C6H2BrCl3O
Molecular Weight 276.3 g/mol
CAS No. 13311-72-3
Cat. No. B084844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3,6-trichlorophenol
CAS13311-72-3
Molecular FormulaC6H2BrCl3O
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)Cl)Cl)O)Cl
InChIInChI=1S/C6H2BrCl3O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H
InChIKeyQXTYKQOYAPZQOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,3,6-trichlorophenol: Identity and Procurement Profile


4-Bromo-2,3,6-trichlorophenol (CAS 13311-72-3) is a mixed halogenated phenol derivative with the molecular formula C6H2BrCl3O and a molecular weight of 276.34 g/mol . The compound features a substitution pattern of bromine at the 4-position and chlorine atoms at the 2-, 3-, and 6-positions on the phenolic ring [1]. It exists as a crystalline solid with a melting point of 73–75 °C and a predicted boiling point of 281.9 °C at 760 mmHg [2]. The compound has a calculated LogP of 4.32 and a predicted pKa of 5.51 ± 0.28 [1]. Regulatory classification includes Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 .

Reported urinary biomarker for profenofos exposure
Mixed Br/Cl substitution for halogen bonding studies
Distinct chromatographic retention vs all-chlorinated phenols

Why Generic Trichlorophenol Substitution Fails


In procurement workflows for environmental monitoring, pesticide residue analysis, and specialty organic synthesis, substituting 4-bromo-2,3,6-trichlorophenol with a generic trichlorophenol isomer (e.g., 2,4,6-trichlorophenol, CAS 88-06-2) or with fully chlorinated analogs introduces quantifiable risk. The compound serves as a specific urinary metabolite biomarker for the organophosphate pesticide profenofos, a relationship not shared by other chlorophenols [1]. Furthermore, the mixed bromine–chlorine substitution pattern confers distinct physicochemical properties—including a LogP of 4.32, a pKa of 5.51, and a melting point of 73–75 °C—that differ from all-chlorinated or all-brominated counterparts, thereby altering chromatographic retention behavior, extraction efficiency, and reactivity in synthetic transformations [2]. Unlike 2,4,6-trichlorophenol, which carries IARC carcinogenicity concern classifications, 4-bromo-2,3,6-trichlorophenol's hazard profile is defined by acute aquatic toxicity and skin sensitization without the same carcinogenicity flag [3]. These cumulative differences render generic substitution scientifically invalid without explicit method revalidation.

Biomarker mismatch
Generic trichlorophenols do not serve as profenofos metabolites, risking false negative exposure assessment.
Altered physicochemical behavior
Higher MW and LogP shift chromatographic retention and extraction efficiency, requiring method revalidation.
Divergent hazard classification
Absence of IARC carcinogenicity flag vs. 2,4,6-trichlorophenol changes occupational risk profile.

Quantitative Differentiation Evidence


Profenofos Urinary Metabolite Biomarker Specificity

4-Bromo-2,3,6-trichlorophenol is established as a specific urinary metabolite of profenofos, an organophosphate pesticide [1]. Profenofos is functionally related to 4-bromo-2-chlorophenol, and its metabolic pathway generates 4-bromo-2,3,6-trichlorophenol as a distinct excretion product detectable in agricultural worker urine samples [1][2]. This metabolic relationship is unique to this specific halogenation pattern; other trichlorophenol isomers (e.g., 2,4,6-trichlorophenol, 2,3,6-trichlorophenol) do not serve as biomarkers for profenofos exposure.

Profenofos Metabolite Specificity
Class-level inference
Specific to 4-bromo-2,3,6-trichlorophenol; not shared by 2,4,6-TCP or 2,3,6-TCP.
Biomarker specificity for profenofos exposure
Metabolic pathway data; confirm with authentic standard
Biomonitoring Pesticide exposure Metabolomics Occupational health

Bromine-Dependent Halogen Bonding in Crystal Engineering

The single-crystal X-ray structure of 4-bromo-2,3,6-trichlorophenol reveals Br···O halogen bonding interactions that are absent in fully chlorinated phenol analogs [1][2]. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, and was refined to R(1) = 0.053 for 2043 observed reflections [2]. The bromine atom at the 4-position engages in directional Br···O contacts that serve as structure-directing supramolecular synthons [1].

Halogen Bonding Crystal Structure
Class-level inference
Br···O halogen bonding; monoclinic C2, a 20.2528 Å, b 6.7254 Å, c 10.6748 Å, β 94.699°.
Enables Br-mediated supramolecular assembly
R(1)=0.053; absent in Cl-only analogs
Crystal engineering Supramolecular chemistry Halogen bonding Solid-state design

Altered Volatility and Lipophilicity vs. Chlorinated Analogs

The mixed bromine–chlorine substitution of 4-bromo-2,3,6-trichlorophenol produces a higher molecular weight (276.34 g/mol) and LogP (4.32) compared to 2,4,6-trichlorophenol (MW 197.45 g/mol) and 2,3,6-trichlorophenol (MW 197.45 g/mol) [1][2]. The boiling point of 4-bromo-2,3,6-trichlorophenol is predicted at 281.9 °C, whereas 2,4,6-trichlorophenol has a boiling point of approximately 246 °C [2]. The compound's density is predicted at 1.975 g/cm³, significantly higher than that of chlorinated analogs .

Volatility & Lipophilicity Shift
Cross-study comparable
MW +78.9 g/mol vs. all-Cl analogs; LogP 4.32; bp ~36 °C higher.
Altered chromatographic retention and extraction
Predicted values; method revalidation required
Physicochemical properties Chromatography method development Environmental partitioning Sample preparation

Distinct GHS Hazard Classification Profile Relative to Carcinogenicity-Implicated Trichlorophenols

4-Bromo-2,3,6-trichlorophenol is classified under GHS as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . In contrast, 2,4,6-trichlorophenol and 2,4,5-trichlorophenol are classified by IARC as compounds suspected of having carcinogenic properties (Group 2B) [1]. This carcinogenicity classification is absent from the current regulatory profile of 4-bromo-2,3,6-trichlorophenol. The compound is assigned WGK 3 (highly hazardous to water) and Storage Class 11 (combustible solids) .

GHS Hazard Profile Divergence
Cross-study comparable
No IARC carcinogenicity classification; 2,4,6-TCP classified Group 2B.
Different occupational risk profile
Review regulatory reporting requirements
Regulatory compliance Safety assessment Toxicology Hazard communication

Validated Application Scenarios


Occupational Biomonitoring of Profenofos Exposure

Use as a urinary biomarker reference standard for quantifying profenofos exposure in agricultural worker cohorts. 4-Bromo-2,3,6-trichlorophenol is the specific metabolite detectable in urine following profenofos exposure, and its presence confirms exposure to this organophosphate pesticide as distinct from other acetylcholinesterase inhibitors [1]. Analytical methods using LC-MS/MS or GC-MS require this exact compound for calibration and method validation. Substitution with 2,4,6-trichlorophenol or other chlorophenols would yield false negative results due to lack of metabolic pathway overlap.

Reverse-Phase HPLC Method Development

Employ as a test analyte for developing and validating reversed-phase HPLC separations using Newcrom R1 or equivalent columns with low silanol activity [1]. The compound's LogP of 4.32 and mixed halogenation pattern provide a challenging retention profile distinct from fully chlorinated phenols [1]. Mobile phase conditions using acetonitrile/water with phosphoric acid (or formic acid for MS compatibility) have been demonstrated; smaller 3 μm particle columns enable fast UPLC applications [1]. This method is scalable to preparative separations and suitable for pharmacokinetic studies.

Supramolecular Crystal Engineering and Halogen Bonding

Utilize as a building block for crystal engineering studies that require directional halogen bonding interactions [1]. The bromine atom at the 4-position engages in Br···O halogen bonds that serve as structure-directing supramolecular synthons, whereas chlorine atoms participate in weaker or different contact types [1]. The compound's monoclinic C2 crystal structure (a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°) has been fully characterized by single-crystal X-ray diffraction . Fully chlorinated phenol analogs lack this bromine-mediated halogen bonding capacity.

Synthesis of Hydroxylated PCB Metabolites via Suzuki Coupling

Employ as a reactant in Suzuki-Miyaura cross-coupling reactions for the synthesis of hydroxylated polychlorinated biphenyl (OH-PCB) metabolites [1]. The compound serves as a bromochloro anisole precursor that, when coupled with chlorinated aryl boronic acids under standard Suzuki conditions, yields OH-PCB congeners structurally related to those identified in human plasma [1]. This approach offers higher selectivity and improved yields compared to conventional methods such as the Cadogan reaction and permits the use of less toxic starting materials [1].

Application
Selection Property
Validation Focus
Occupational biomonitoring
Biomarker specificity
Profenofos exposure confirmation
HPLC method development
Mixed-halogen retention profile
Method revalidation for Br/Cl phenol
Crystal engineering
Br-mediated halogen bonding
Supramolecular synthon reliability
Synthesis of OH-PCB metabolites
Bromine as coupling handle
Cross-coupling selectivity & yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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